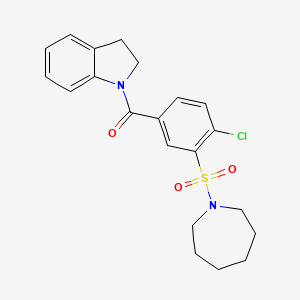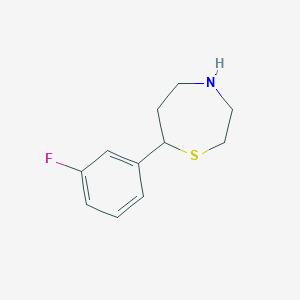
7-(3-Fluorophenyl)-1,4-thiazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3-Fluorophenyl)-1,4-thiazepane: is a heterocyclic compound that features a seven-membered ring containing both sulfur and nitrogen atoms. The presence of a fluorophenyl group attached to the thiazepane ring enhances its chemical properties, making it a compound of interest in various fields of research, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Fluorophenyl)-1,4-thiazepane typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-fluorobenzylamine with a thioamide under basic conditions to form the thiazepane ring. The reaction is usually carried out in a polar solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
7-(3-Fluorophenyl)-1,4-thiazepane can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazepane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Nitrated or halogenated fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 7-(3-Fluorophenyl)-1,4-thiazepane is used as a building block for the synthesis of more complex molecules
Biology
The compound has potential applications in biological research due to its ability to interact with biological macromolecules. It can be used as a probe to study enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure allows for the design of novel drugs with improved pharmacokinetic and pharmacodynamic profiles. It may serve as a lead compound for the development of new treatments for various diseases.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their thermal stability, mechanical strength, or chemical resistance.
Mechanism of Action
The mechanism of action of 7-(3-Fluorophenyl)-1,4-thiazepane depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and selectivity, leading to more potent and specific interactions.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Another fluorophenyl-containing compound with potential biological activity.
Fluorine-containing 6,7-dihydrobenzisoxazolones: Compounds with similar fluorine substitution that exhibit various biological activities.
Uniqueness
7-(3-Fluorophenyl)-1,4-thiazepane is unique due to its seven-membered thiazepane ring, which imparts distinct chemical and physical properties. The presence of both sulfur and nitrogen atoms in the ring structure allows for diverse chemical reactivity and potential biological activity, setting it apart from other fluorophenyl-containing compounds.
Properties
Molecular Formula |
C11H14FNS |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
7-(3-fluorophenyl)-1,4-thiazepane |
InChI |
InChI=1S/C11H14FNS/c12-10-3-1-2-9(8-10)11-4-5-13-6-7-14-11/h1-3,8,11,13H,4-7H2 |
InChI Key |
ZRXGULZGSQVXFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCSC1C2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


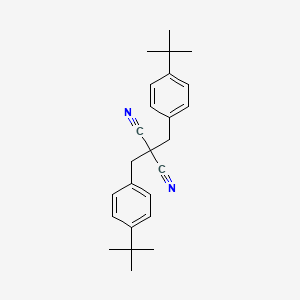
![2-amino-N-[(2-bromophenyl)methyl]-N-cyclopropylpropanamide](/img/structure/B14797319.png)

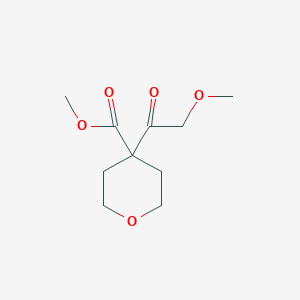
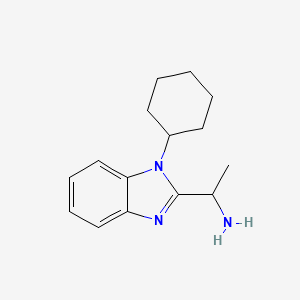
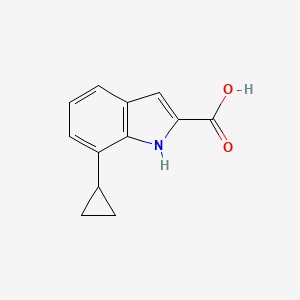
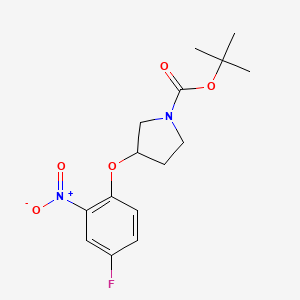
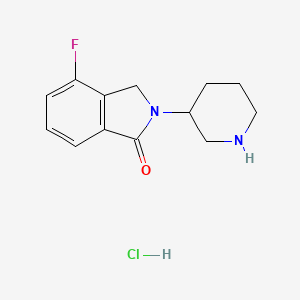
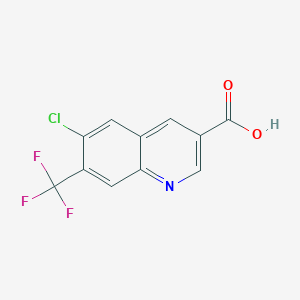
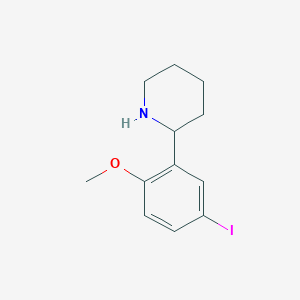
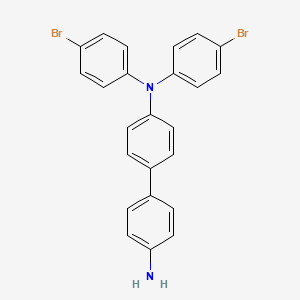
![4-[5-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B14797372.png)
